![molecular formula C33H38N4O6 B1235892 Mesobiliverdin IX CAS No. 493-88-9](/img/structure/B1235892.png)
Mesobiliverdin IX
Overview
Description
Mesobiliverdin IXα is an analog of anti-inflammatory biliverdin IXα . It is known to enhance rat pancreatic islet yield and function . It is synthesized from phycocyanobilin derived from cyanobacteria .
Synthesis Analysis
Mesobiliverdin IXα can be synthesized through various chemical reactions, including the reaction of mesobiliverdin IXα dicesium salt with diiodomethane, 1,3-dibromopropane, and 1,4-dibromobutane. The synthesis process has been explored to understand the reactivity and potential applications of mesobiliverdin IXα derivatives.Molecular Structure Analysis
The molecular structure of Mesobiliverdin IXα and its derivatives plays a crucial role in their chemical behavior and applications. Studies have demonstrated the synthesis and analysis of various mesobiliverdin IXα derivatives, focusing on their molecular structures to understand their biochemical and pharmacological potential.Chemical Reactions Analysis
Mesobiliverdin IXα undergoes several chemical reactions, including photoisomerization and the addition of nucleophiles. These reactions are influenced by the compound’s molecular structure, specifically the flexibility around its central rings and the impact of internal cycle constriction.Scientific Research Applications
Metabolite, Pigment, and Signaling Compound
Mesobiliverdin IX-alpha (BV), a tetrapyrrole, is found ubiquitously in most living organisms. It functions as a metabolite, pigment, and signaling compound . It is known to bind to diverse protein families such as heme-metabolizing enzymes and phytochromes .
Modulation of Spectral Properties
In the study of the Sandercyanin–BV complex, it was found that multiple conformations of BV are stabilized in the binding pocket of Sandercyanin . These conformers generate varied spectroscopic signatures both in their absorption and fluorescence spectra .
Natural Chromophore of Phytochromes
BV often acts as a natural chromophore of phytochromes (Phys) in plants, bacteria, fungi, and cyanobacteria . It regulates various physiological responses, including chlorophyll synthesis, photoperiodic seed germination, flowering, and photo-taxis .
Metabolite of Heme Catabolism
BV is a metabolite of heme catabolism . Its presence is used to gain evolutionary and ecological advantages by marine fish, lizards, chlorotic tree-frogs, and insects .
Enhancement of Pancreatic Islet Yield and Function
A study has shown that infusion of Mesobiliverdin IXα into pancreata enhanced yields of functional islets capable of reversing insulin dysfunction in diabetic recipients . This suggests its potential as a protectant of pancreatic islets for allograft transplantation .
Therapeutic Applications
BV IXα is being investigated by numerous research groups as a possible therapeutic for various clinical applications .
Mechanism of Action
Target of Action
The primary target of Mesobiliverdin IX is human NADPH biliverdin reductase . This enzyme plays a crucial role in the heme degradation pathway, which is associated with erythrocyte and hemoglobin turnover .
Mode of Action
Mesobiliverdin IX acts as a substrate for human NADPH biliverdin reductase . This interaction leads to changes in the enzyme’s activity, which can have downstream effects on various biological processes .
Biochemical Pathways
The interaction of Mesobiliverdin IX with its target enzyme is part of the heme degradation pathway . This pathway is responsible for the turnover of erythrocytes and hemoglobin . Mesobiliverdin IX’s action can influence multiple downstream pathways related to cell survival and stress responses .
Pharmacokinetics
It’s known that the compound can be synthesized from phycocyanobilin derived from cyanobacteria .
Result of Action
One of the most notable effects of Mesobiliverdin IX’s action is its ability to enhance rat pancreatic islet yield . When infused into excised Lewis rat pancreata, Mesobiliverdin IX led to an increase in islet equivalents, indicating a high degree of viability . Furthermore, when these islets were transplanted into livers of streptozotocin-induced diabetic rats, they were capable of lowering non-fasting blood glucose levels in a significant percentage of the recipients .
Action Environment
The action, efficacy, and stability of Mesobiliverdin IX can be influenced by various environmental factors. For instance, the compound’s production and function can be affected by the presence of other compounds, such as biliverdin IXα-HCl . .
properties
IUPAC Name |
3-[(2Z,5Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h13-15,34-35H,7-12H2,1-6H3,(H,37,42)(H,38,39)(H,40,41)/b24-13-,27-14-,28-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSWQQWXIGDYEY-NSQVQWHSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC1=O)C=C2C(=C(C(=CC3=C(C(=C(N3)C=C4C(=C(C(=O)N4)C)CC)C)CCC(=O)O)N2)CCC(=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=NC1=O)/C=C\2/C(=C(/C(=C/C3=C(C(=C(N3)/C=C\4/C(=C(C(=O)N4)C)CC)C)CCC(=O)O)/N2)CCC(=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
493-88-9 | |
Record name | Mesobiliverdin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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